molecular formula C23H21NO5S B281611 Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate

Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No. B281611
M. Wt: 423.5 g/mol
InChI Key: IGGMDNAYLDDZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as KN-93, is a potent and selective inhibitor of calmodulin-dependent protein kinase II (CaMKII). CaMKII is a protein kinase that plays a crucial role in various cellular processes such as synaptic plasticity, learning, and memory. KN-93 has been extensively studied in the field of neuroscience due to its ability to modulate CaMKII activity.

Mechanism of Action

Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate acts as a competitive inhibitor of CaMKII by binding to the calmodulin-binding domain of the enzyme. This prevents the binding of calmodulin to CaMKII, which is required for the activation of the enzyme. As a result, the phosphorylation of downstream targets of CaMKII is inhibited, leading to a decrease in cellular activity.
Biochemical and Physiological Effects:
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a range of biochemical and physiological effects. In the brain, Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to impair synaptic plasticity and learning and memory by inhibiting CaMKII activity. In the heart, Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to reduce the incidence of arrhythmias and improve cardiac function by inhibiting CaMKII activity. Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to inhibit the proliferation of cancer cells by targeting CaMKII.

Advantages and Limitations for Lab Experiments

One of the advantages of using Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its high selectivity for CaMKII. This allows researchers to specifically target the activity of CaMKII without affecting other cellular processes. However, one limitation of using Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate in scientific research. One area of interest is the development of more potent and selective inhibitors of CaMKII, which could lead to the development of new therapies for neurological and cardiovascular diseases. Another area of interest is the investigation of the role of CaMKII in cancer, where it has been shown to play a role in the proliferation of cancer cells. Finally, the use of Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate in combination with other drugs or therapies could lead to new treatment strategies for a range of diseases.

Synthesis Methods

Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-naphthylamine with p-toluenesulfonyl chloride to form 2-naphthylsulfonamide. The resulting compound is then reacted with 2-methyl-5-hydroxybenzofuran-3-carboxylic acid to form Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate.

Scientific Research Applications

Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate has been widely used in scientific research to study the role of CaMKII in various biological processes. It has been shown to inhibit CaMKII activity in vitro and in vivo, leading to a decrease in synaptic plasticity and learning and memory impairment. Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been used to investigate the role of CaMKII in cardiac function, where it has been shown to reduce the incidence of arrhythmias and improve cardiac function.

properties

Molecular Formula

C23H21NO5S

Molecular Weight

423.5 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H21NO5S/c1-14(2)28-23(25)22-15(3)29-21-11-9-18(13-20(21)22)24-30(26,27)19-10-8-16-6-4-5-7-17(16)12-19/h4-14,24H,1-3H3

InChI Key

IGGMDNAYLDDZMI-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.